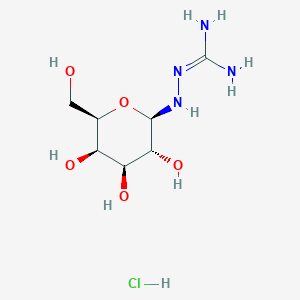

N1-β-D-Galactopiranosil-amino-guanidina HCl

Descripción general

Descripción

N1-b-D-Galactopyranosylamino-guanidine hydrochloride is a fluorinated monosaccharide that contains an amino group on the 1’ carbon. This compound has been modified with methyl groups at the C6 and C7 positions to increase its stability and inhibit enzymatic hydrolysis . It is primarily used in proteomics research .

Aplicaciones Científicas De Investigación

N1-b-D-Galactopyranosylamino-guanidine hydrochloride is widely used in scientific research, particularly in the following fields:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is employed in biochemical assays and studies involving monosaccharides.

Medicine: Research involving N1-b-D-Galactopyranosylamino-guanidine hydrochloride focuses on its potential therapeutic applications and interactions with biological molecules.

Industry: The compound is used in the development of new materials and chemical processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is typically produced in specialized laboratories for research purposes .

Análisis De Reacciones Químicas

Types of Reactions

N1-b-D-Galactopyranosylamino-guanidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group on the 1’ carbon can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of N1-b-D-Galactopyranosylamino-guanidine hydrochloride include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of N1-b-D-Galactopyranosylamino-guanidine hydrochloride vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Mecanismo De Acción

The mechanism of action of N1-b-D-Galactopyranosylamino-guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the 1’ carbon allows it to participate in various biochemical reactions, potentially affecting enzymatic activity and cellular processes. The methyl groups at the C6 and C7 positions enhance its stability and inhibit enzymatic hydrolysis, allowing it to exert its effects more effectively .

Comparación Con Compuestos Similares

Similar Compounds

N1-b-D-Glucopyranosylamino-guanidine hydrochloride: Similar in structure but with a glucopyranosyl ring instead of a galactopyranosyl ring.

N1-b-D-Mannopyranosylamino-guanidine hydrochloride: Contains a mannopyranosyl ring, differing in the stereochemistry of the sugar moiety.

Uniqueness

N1-b-D-Galactopyranosylamino-guanidine hydrochloride is unique due to its specific structural modifications, including the amino group on the 1’ carbon and the methyl groups at the C6 and C7 positions. These modifications enhance its stability and inhibit enzymatic hydrolysis, making it a valuable compound for research applications .

Actividad Biológica

N1-b-D-Galactopyranosylamino-guanidine hydrochloride (often abbreviated as N1-b-D-Gal-AG HCl) is a compound of interest in biochemical and medical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, particularly focusing on its role in inhibiting the formation of Advanced Glycation End Products (AGEs) and its implications in therapeutic development.

- Molecular Formula : C7H17ClN4O5

- Molecular Weight : 272.69 g/mol

- CAS Number : 109853-84-1

Structural Characteristics

The compound consists of a galactopyranosyl moiety linked to an amino-guanidine structure, which contributes to its unique biochemical properties. The presence of the hydrochloride salt enhances its solubility, making it suitable for various biological assays.

N1-b-D-Galactopyranosylamino-guanidine HCl primarily functions by inhibiting the formation of AGEs. AGEs are harmful compounds formed when proteins or lipids undergo glycation, a process accelerated by high glucose levels. The accumulation of AGEs is associated with several chronic diseases, including diabetes and neurodegenerative disorders.

Inhibition of Advanced Glycation End Products (AGEs)

Research indicates that N1-b-D-Galactopyranosylamino-guanidine HCl effectively reduces AGE formation, thereby potentially mitigating oxidative stress and inflammation associated with various pathologies. This inhibition is crucial as AGEs contribute to cellular dysfunction and tissue damage.

In Vitro Studies

In vitro studies have demonstrated that N1-b-D-Galactopyranosylamino-guanidine HCl exhibits significant biological activity:

- Cell Viability : It has been shown to enhance cell viability in cultured neuronal cells exposed to high glucose concentrations, suggesting neuroprotective effects.

- Neurotransmitter Modulation : Similar guanidino compounds have been reported to influence neurotransmitter responses, particularly in the context of GABAergic signaling, which may extend to N1-b-D-Galactopyranosylamino-guanidine HCl as well .

Comparative Biological Activity

| Compound | Mechanism of Action | Biological Effect |

|---|---|---|

| N1-b-D-Galactopyranosylamino-guanidine HCl | Inhibition of AGEs | Neuroprotective, anti-inflammatory |

| Guanidine | Inhibition of GABA and glycine responses | Potentially neurotoxic at high concentrations |

| Methylguanidine | Similar inhibitory effects on neurotransmitters | Neurotoxic effects noted in uremic patients |

Therapeutic Potential in Diabetes

A study highlighted the potential use of N1-b-D-Galactopyranosylamino-guanidine HCl in diabetic models where it was observed to lower plasma glucose levels and improve insulin sensitivity. This effect is attributed to its ability to reduce oxidative stress by inhibiting AGE formation.

Neuroprotection in Uremia

Research involving uremic patients indicated that guanidino compounds, including derivatives similar to N1-b-D-Galactopyranosylamino-guanidine HCl, could modulate neurotransmitter systems and alleviate some neurological symptoms associated with renal failure . The compound's ability to inhibit chloride channel responses suggests a mechanism that could be harnessed for therapeutic interventions.

Propiedades

IUPAC Name |

2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3+,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWPFFIDQAQUEH-ZFWXJGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610308 | |

| Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109853-84-1 | |

| Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.